

# L-Leucine-13C: A Technical Guide to Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthesis methodologies for L-Leucine isotopically labeled with Carbon-13 (¹³C). L-Leucine-¹³C is an invaluable tool in metabolic research, proteomics, and drug development, serving as a tracer to elucidate biochemical pathways and quantify protein turnover.[1] Its use in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become fundamental in quantitative proteomics.[2][3] This guide details its core chemical characteristics, presents established synthesis protocols, and illustrates relevant biological and experimental workflows.

## **Core Chemical Properties**

L-Leucine-<sup>13</sup>C is a stable, non-radioactive isotopologue of L-Leucine where one or more <sup>12</sup>C atoms are replaced by <sup>13</sup>C atoms. This substitution results in a predictable mass shift, allowing for its differentiation from the endogenous amino acid by mass spectrometry or NMR spectroscopy.[1][4] The properties can vary depending on the position and number of <sup>13</sup>C labels.

### L-Leucine-1-13C

This variant is labeled at the carboxyl carbon position.



| Property                | Value  | References |
|-------------------------|--|------------|
| Chemical Formula        | C5 <sup>13</sup> CH13NO2   | [1]        |
| Linear Formula          | (CH <sub>3</sub> ) <sub>2</sub> CHCH <sub>2</sub> CH(NH <sub>2</sub> ) <sup>13</sup> CO <sub>2</sub> H | [4]        |
| Molecular Weight        | 132.17 g/mol   | [1][4][5]  |
| CAS Number              | 74292-94-7   | [1][4]     |
| Appearance              | White to off-white solid   | [1]        |
| Isotopic Purity         | ≥ 99 atom % <sup>13</sup> C  | [4][6]     |
| Chemical Purity / Assay | ≥ 98% (CP)   | [4][5]     |
| Melting Point           | >300 °C (lit.)   | [4][6]     |
| Optical Activity        | [α]25/D +14.5°, c = 2 in 5 M<br>HCl  | [4][6]     |
| Mass Shift              | M+1  | [4][6]     |

# **Other Common L-Leucine Isotopologues**

Uniformly labeled and multi-labeled variants are also common, particularly in proteomics and metabolic flux analysis.



| Property                   | L-Leucine- <sup>13</sup> C <sub>6</sub>  | L-Leucine- <sup>13</sup> C <sub>6</sub> , <sup>15</sup> N   | References |
|----------------------------|--|---|------------|
| Chemical Formula           | <sup>13</sup> C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub>   | <sup>13</sup> C <sub>6</sub> H <sub>13</sub> <sup>15</sup> NO <sub>2</sub>  | [7]        |
| Linear Formula             | ( <sup>13</sup> CH <sub>3</sub> ) <sub>2</sub> <sup>13</sup> CH <sup>13</sup> CH <sub>2</sub> <sup>13</sup> C<br>H(NH <sub>2</sub> ) <sup>13</sup> CO <sub>2</sub> H | ( <sup>13</sup> CH <sub>3</sub> ) <sub>2</sub> <sup>13</sup> CH <sup>13</sup> CH <sub>2</sub> <sup>13</sup> C<br>H( <sup>15</sup> NH <sub>2</sub> ) <sup>13</sup> CO <sub>2</sub> H |            |
| Molecular Weight           | 137.13 g/mol   | 138.12 g/mol  | [7][8]     |
| CAS Number                 | 201740-84-3  | 202406-52-8   | [7]        |
| Isotopic Purity            | ≥ 98 atom % <sup>13</sup> C  | $\geq$ 98 atom % $^{13}$ C, $\geq$ 98 atom % $^{15}$ N  | [9]        |
| Chemical Purity /<br>Assay | ≥ 95% (CP)   | ≥ 95% (CP)  | [9]        |
| Mass Shift                 | M+6  | M+7   | [9]        |

# Synthesis of L-Leucine-13C

The synthesis of L-Leucine-<sup>13</sup>C can be broadly categorized into two approaches: microbial fermentation (enzymatic) and chemical synthesis. The choice of method depends on the desired labeling pattern, scale, and cost-effectiveness.

## Microbial Synthesis of L-Leucine-13C

Microbial synthesis leverages the natural biosynthetic pathways of microorganisms to produce labeled amino acids from a <sup>13</sup>C-labeled precursor. This method is particularly effective for producing uniformly labeled (U-<sup>13</sup>C) amino acids.

This protocol is based on the production of L-leucine-U-13C6 using a mutant Arthrobacter strain. [10]

- Strain Preparation: A high-yielding mutant strain, Arthrobacter TS151, is used as the starting strain.
- Fermentation Medium: Prepare the fermentation medium containing a <sup>13</sup>C-labeled carbon source (e.g., <sup>13</sup>C-glucose) as the primary precursor, along with other necessary nutrients (nitrogen source, salts, trace elements).



- Cultivation: Inoculate the sterile fermentation medium with the TS151 strain.
- Incubation: Cultivate the culture at 28°C with a rotation speed of 220 rpm for approximately 92 hours. During this period, the microorganism will metabolize the <sup>13</sup>C-labeled precursor and incorporate the isotope into the L-Leucine it produces.
- Harvesting and Purification:
  - After cultivation, harvest the biomass by centrifugation.
  - The L-Leucine-13C6 is primarily present in the supernatant.
  - Purify the L-Leucine from the fermentation broth using techniques such as ion-exchange chromatography.
- Analysis: The final product's isotopic abundance and chemical purity are confirmed using
  mass spectrometry and HPLC. The described method yields a product with an isotopic
  abundance of >97% and chemical purity of >98%.[10]

### Chemical Synthesis of Methyl-13C Labeled Leucine

Chemical synthesis provides precise control over the location of the isotopic label. A versatile route for synthesizing <sup>13</sup>C methyl-labeled amino acids, including variants of Leucine and Valine, utilizes palladium-catalyzed C(sp³)–H functionalization.[11][12]

This protocol outlines the key steps for creating the labeled amino acid scaffold, which can be further processed to yield the desired product. The synthesis starts from L-alanine.[12]

- Protection of L-Alanine:
  - Protect the amine group of L-alanine as an N-phthaloyl (NPhth) imide.
  - Couple the resulting carboxylic acid with 8-aminoquinoline to create an intermediate (Compound 3) that contains a directing auxiliary group. This two-step process yields the intermediate in approximately 54% yield.[12]
- Palladium-Catalyzed C(sp³)—H Functionalization:

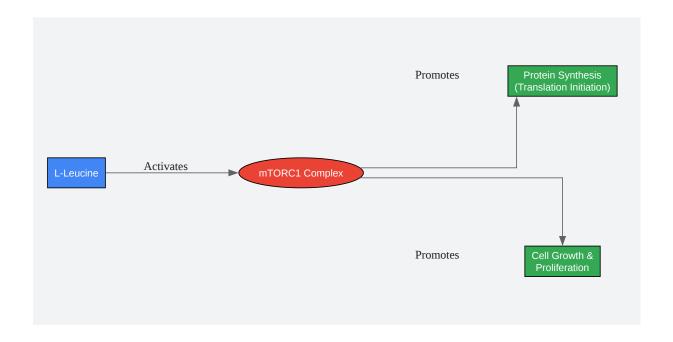


- This key step introduces the <sup>13</sup>C-methyl group with high regio- and stereoselectivity.
- React the protected alanine intermediate (Compound 3) with Iodomethane-<sup>13</sup>C (<sup>13</sup>CH₃I) in the presence of a palladium catalyst.
- The 8-aminoquinoline group directs the functionalization to the β-position, yielding the <sup>13</sup>C methyl-labeled scaffold (Compound 7) in 48% yield.[12]
- · Deprotection and Conversion:
  - Convert the 8-aminoquinoline amide into a primary amide (Compound 8) using 2-iodosobenzoic acid and Oxone® (77% yield).[12]
  - Convert the primary amide into the corresponding carboxylic acid (Compound 9) using tert-butyl nitrite in acetic acid (88% yield).[12]
  - Finally, remove the N-phthaloyl protecting group to yield the free <sup>13</sup>C methyl-labeled amino acid hydrochloride.

# Visualizations: Pathways and Workflows Biological Pathway: L-Leucine Activation of mTORC1 Signaling

L-Leucine is an essential branched-chain amino acid that acts as a key signaling molecule to activate the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[1][13]





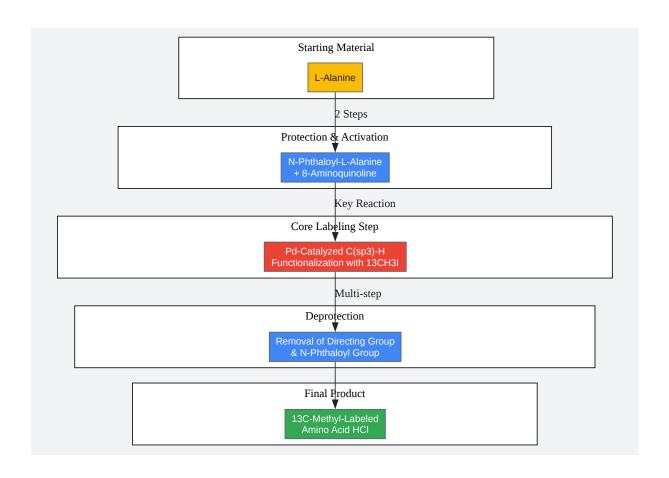
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Caption: L-Leucine activates the mTORC1 pathway, a key regulator of protein synthesis and cell growth.[14]

# Experimental Workflow: Chemical Synthesis of <sup>13</sup>C-Labeled Amino Acids

The following diagram illustrates the streamlined workflow for the chemical synthesis of <sup>13</sup>C methyl-labeled amino acids via C(sp³)–H functionalization.





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Caption: A streamlined workflow for chemical synthesis of <sup>13</sup>C-labeled amino acids from L-Alanine.[12]

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